molecular formula C11H12N2O2 B13256093 4-[(2-Methylbut-3-yn-2-yl)amino]pyridine-3-carboxylic acid

4-[(2-Methylbut-3-yn-2-yl)amino]pyridine-3-carboxylic acid

Cat. No.: B13256093
M. Wt: 204.22 g/mol
InChI Key: JDQJQKZSZPVPJS-UHFFFAOYSA-N
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Description

4-[(2-Methylbut-3-yn-2-yl)amino]pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids It is characterized by the presence of a pyridine ring substituted with a carboxylic acid group and an amino group attached to a 2-methylbut-3-yn-2-yl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Methylbut-3-yn-2-yl)amino]pyridine-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-cyanopyridine and 2-methylbut-3-yn-2-amine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent (e.g., ethanol or methanol) and a catalyst (e.g., palladium on carbon).

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Methylbut-3-yn-2-yl)amino]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[(2-Methylbut-3-yn-2-yl)amino]pyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-[(2-Methylbut-3-yn-2-yl)amino]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-Aminopyridine-3-carboxylic acid: Similar structure but lacks the 2-methylbut-3-yn-2-yl chain.

    2-Methylbut-3-yn-2-ylamine: Contains the same side chain but lacks the pyridine ring and carboxylic acid group.

Uniqueness

4-[(2-Methylbut-3-yn-2-yl)amino]pyridine-3-carboxylic acid is unique due to the combination of its pyridine ring, carboxylic acid group, and the 2-methylbut-3-yn-2-yl side chain. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

4-(2-methylbut-3-yn-2-ylamino)pyridine-3-carboxylic acid

InChI

InChI=1S/C11H12N2O2/c1-4-11(2,3)13-9-5-6-12-7-8(9)10(14)15/h1,5-7H,2-3H3,(H,12,13)(H,14,15)

InChI Key

JDQJQKZSZPVPJS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#C)NC1=C(C=NC=C1)C(=O)O

Origin of Product

United States

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